1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea
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Overview
Description
1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring, a piperazine ring, a pyrimidine ring, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Piperazine Derivatization: The piperazine ring is introduced by reacting the pyrimidine derivative with pyridine-2-yl-piperazine in the presence of a suitable catalyst.
Urea Formation: The final step involves the reaction of the piperazine-pyrimidine intermediate with o-tolyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides, under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(m-tolyl)urea
- 1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(p-tolyl)urea
Uniqueness
1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O/c1-16-6-2-3-7-18(16)26-21(29)25-17-14-23-20(24-15-17)28-12-10-27(11-13-28)19-8-4-5-9-22-19/h2-9,14-15H,10-13H2,1H3,(H2,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQDFTSWJHAZFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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